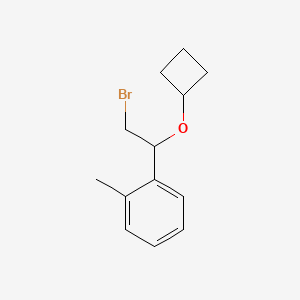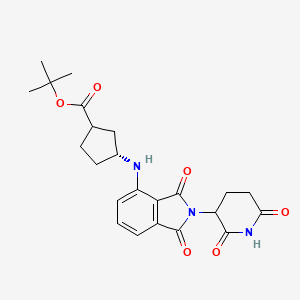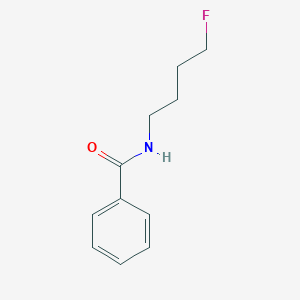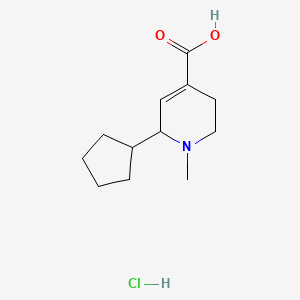
4,6-Dichloro-2-methoxynicotinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dichloro-2-methoxynicotinaldehyde is a chemical compound with the molecular formula C7H5Cl2NO2 and a molecular weight of 206.03 g/mol . It is a derivative of nicotinaldehyde, characterized by the presence of two chlorine atoms and a methoxy group attached to the nicotinaldehyde core. This compound is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
The synthesis of 4,6-Dichloro-2-methoxynicotinaldehyde typically involves the chlorination and methoxylation of nicotinaldehyde derivatives. One common method includes the reaction of 4,6-dichloronicotinaldehyde with methanol in the presence of a base, such as sodium methoxide, under reflux conditions . The reaction proceeds through nucleophilic substitution, where the methoxy group replaces a hydrogen atom on the nicotinaldehyde ring.
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
4,6-Dichloro-2-methoxynicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents (e.g., methanol, ethanol), bases (e.g., sodium methoxide), and catalysts (e.g., palladium on carbon for hydrogenation reactions). The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4,6-Dichloro-2-methoxynicotinaldehyde has several scientific research applications, including:
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals, particularly in the treatment of infectious diseases.
Mechanism of Action
The mechanism of action of 4,6-Dichloro-2-methoxynicotinaldehyde involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is believed to result from its ability to disrupt the cell membrane integrity of microorganisms, leading to cell lysis and death. The compound may also inhibit key enzymes involved in microbial metabolism, further contributing to its antimicrobial effects .
Comparison with Similar Compounds
4,6-Dichloro-2-methoxynicotinaldehyde can be compared with other similar compounds, such as:
2,6-Dichloro-4-methoxynicotinaldehyde: This compound has a similar structure but with different positions of the chlorine and methoxy groups.
4,6-Dichloro-2-methylnicotinaldehyde: This compound has a methyl group instead of a methoxy group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C7H5Cl2NO2 |
|---|---|
Molecular Weight |
206.02 g/mol |
IUPAC Name |
4,6-dichloro-2-methoxypyridine-3-carbaldehyde |
InChI |
InChI=1S/C7H5Cl2NO2/c1-12-7-4(3-11)5(8)2-6(9)10-7/h2-3H,1H3 |
InChI Key |
WYYROJZLWCMPHR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=N1)Cl)Cl)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![4-[(5-tert-Butyl-1H-imidazol-2-yl)methyl]piperidine dihydrochloride](/img/structure/B13489496.png)

